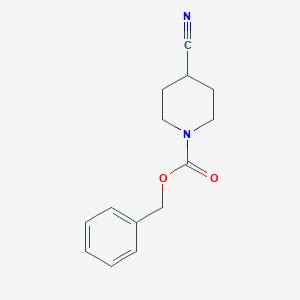

Benzyl 4-cyanopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c15-10-12-6-8-16(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKXZMBTBFELAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936566 | |

| Record name | Benzyl 4-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161609-84-3 | |

| Record name | Benzyl 4-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 161609-84-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Benzyl 4-cyanopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Benzyl 4-cyanopiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. It is important to note that while some of these properties have been experimentally determined and reported in scientific literature or by chemical suppliers, others are predicted values based on computational models.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [1] |

| Molecular Weight | 244.29 g/mol | [1] |

| Appearance | White to off-white crystalline powder (predicted) | - |

| Melting Point | Not available (A related compound, 1-Boc-4-cyanopiperidine, has a melting point of 60-62 °C) | [2] |

| Boiling Point | 416.5 °C at 760 mmHg (predicted) | [1] |

| Density | 1.181 g/cm³ (predicted) | [1] |

Table 2: Solubility and Partitioning

| Property | Value | Source |

| Aqueous Solubility | Data not available | - |

| logP (Octanol-Water Partition Coefficient) | 1.67568 (predicted for a related compound, Benzyl 3-cyano-4-oxopiperidine-1-carboxylate) | [3] |

| pKa | Data not available | - |

Table 3: Spectroscopic Data

| Spectrum Type | Key Data Points | Source |

| ¹H NMR | Data not available for the target compound. For the related Benzyl 4-oxopiperidine-1-carboxylate: ¹H NMR (CDCl₃) δ 7.30-7.40 (m, 5H), 5.16 (s, 2H), 3.79 (t, J=6.0 Hz, 4H), 2.50 (t, J=6.0 Hz, 4H). | [4] |

| ¹³C NMR | Data not available for the target compound. For the related Benzyl 4-oxopiperidine-1-carboxylate: ¹³C NMR (CDCl₃) δ 206.8, 154.9, 136.2, 128.6, 128.2, 128.0, 67.6, 43.8, 40.8. | [4] |

| Infrared (IR) | Data not available for the target compound. For the related Benzyl 4-oxopiperidine-1-carboxylate: Key peaks may include C=O (ester and ketone), C-N, C-O, and aromatic C-H stretches. | [4] |

| Mass Spectrometry (MS) | Data not available for the target compound. Expected M+H⁺ for C₁₄H₁₆N₂O₂: 245.13. | - |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These are generalized protocols and may require optimization for specific laboratory conditions and instrumentation.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Determination

Aqueous solubility is a crucial parameter for drug absorption and formulation.

Methodology (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is expressed in units such as mg/mL or mol/L.

LogP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology (Shake-Flask Method):

-

A solution of this compound is prepared in a mixture of n-octanol and water (previously saturated with each other).

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.

-

The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Analysis

Spectroscopic techniques are essential for structural elucidation and confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-resolution NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts, coupling constants, and integration of the signals would provide detailed information about the molecular structure.

-

Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The presence of characteristic absorption bands would confirm the presence of functional groups such as the nitrile (C≡N), the carbamate carbonyl (C=O), and the aromatic ring.

-

Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), would be performed to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its structure.

Synthesis and Workflow Diagrams

The synthesis of this compound is a key process for its utilization as a pharmaceutical intermediate. A plausible synthetic workflow is outlined below.

Synthesis of this compound

A common route for the synthesis of this compound involves the protection of the piperidine nitrogen followed by the introduction of the cyano group.

Caption: Synthetic route for this compound.

Analytical Workflow for Quality Control

A typical workflow for the quality control and characterization of a synthesized batch of this compound is depicted below.

Caption: Quality control workflow for this compound.

References

An In-depth Technical Guide to the Structural Analysis and Elucidation of Benzyl 4-cyanopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural analysis and elucidation of Benzyl 4-cyanopiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the synthetic protocols, physicochemical properties, and spectroscopic data essential for its characterization. Due to the limited availability of published crystallographic data for this specific molecule, this guide also incorporates data from closely related analogs to provide a thorough understanding of its structural features. Experimental protocols for common analytical techniques are also provided to aid researchers in their laboratory work.

Introduction

This compound (also known as N-Cbz-4-cyanopiperidine) is a functionalized piperidine derivative of significant interest in medicinal chemistry. The piperidine scaffold is a prevalent motif in a vast array of pharmaceuticals and biologically active compounds. The cyano group at the 4-position and the benzyloxycarbonyl protecting group on the nitrogen atom make this molecule a versatile building block for the synthesis of more complex molecular architectures. This guide aims to consolidate the available structural and analytical data for this compound to support ongoing research and development efforts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and quality control.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₆N₂O₂ |

| Molecular Weight | 244.29 g/mol |

| Appearance | White to light yellow crystalline solid[1] |

| Solubility | Soluble in chloroform, dimethyl sulfoxide, and ethyl acetate[1] |

| CAS Number | 161609-84-3 |

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved through the N-protection of 4-cyanopiperidine with benzyl chloroformate.

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol for Synthesis

This protocol is a representative method for the synthesis of this compound[1].

-

Dissolution: Dissolve 4-cyanopiperidine (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).

-

Addition of Base: Add a suitable base, such as triethylamine (1.1 eq), to the solution and stir.

-

Addition of Protecting Agent: Slowly add benzyl chloroformate (Cbz-Cl) (1.05 eq) to the reaction mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice water. The product will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Structural Analysis and Spectroscopic Data

Due to the absence of published crystallographic data for this compound, a detailed analysis of bond lengths and angles is not possible at this time. However, spectroscopic data provides valuable insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted NMR Spectroscopic Data for this compound (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| Aromatic protons (C₆H₅) | 7.30 - 7.40 (m, 5H) | Aromatic C (C₆H₅) | 127.5 - 136.5 |

| Methylene protons (-CH₂-Ph) | 5.15 (s, 2H) | Methylene C (-CH₂-Ph) | 67.5 |

| Piperidine protons (axial, H-2ax, H-6ax) | 3.70 - 3.80 (m, 2H) | Piperidine C (C-2, C-6) | 43.0 |

| Piperidine protons (equatorial, H-2eq, H-6eq) | 3.10 - 3.20 (m, 2H) | Piperidine C (C-3, C-5) | 28.0 |

| Piperidine proton (H-4) | 2.80 - 2.90 (m, 1H) | Piperidine C (C-4) | 25.0 |

| Piperidine protons (H-3, H-5) | 1.80 - 2.00 (m, 4H) | Cyano C (-CN) | 121.0 |

| Carbonyl C (-C=O) | 155.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption peaks for this compound are listed in Table 3.

Table 3: Predicted Infrared (IR) Absorption Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Cyano (-C≡N) | Stretching | 2240 - 2260 |

| Carbonyl (-C=O) of carbamate | Stretching | 1690 - 1710 |

| C-O of carbamate | Stretching | 1220 - 1280 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak in high-resolution mass spectrometry (HRMS) would correspond to its exact mass.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₆N₂O₂ |

| Exact Mass | 244.1212 g/mol |

| Expected [M+H]⁺ | 245.1285 |

| Expected [M+Na]⁺ | 267.1104 |

Experimental Workflow for Structural Elucidation

The general workflow for the comprehensive structural analysis of a synthesized batch of this compound is depicted below.

Caption: General experimental workflow for structural elucidation.

Conclusion

This compound is a valuable synthetic intermediate. This guide has summarized its key physicochemical properties, a reliable synthetic protocol, and expected spectroscopic data. While a definitive single-crystal X-ray structure is not yet publicly available, the provided analytical data serves as a crucial reference for researchers in the field. The detailed experimental workflows and protocols are intended to facilitate the synthesis and characterization of this and related compounds, thereby accelerating drug discovery and development programs. Further research to obtain single-crystal X-ray diffraction data is encouraged to provide a more complete structural understanding.

References

Technical Guide: Benzyl 4-cyanopiperidine-1-carboxylate

CAS Number: 161609-84-3

This technical guide provides an in-depth overview of Benzyl 4-cyanopiperidine-1-carboxylate, a key intermediate in pharmaceutical and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and visualizations to support its application in the laboratory.

Chemical Properties and Data

This compound is a versatile building block utilized in the synthesis of a variety of complex molecules, particularly those targeting neurological disorders.[1] Its chemical structure combines a piperidine ring, a nitrile group, and a benzyl carbamate protecting group, which allows for selective chemical transformations.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 161609-84-3 | [2] |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [2] |

| Molecular Weight | 244.29 g/mol | [2] |

| Synonyms | 1-Cbz-4-cyanopiperidine, 4-Cyano-piperidine-1-carboxylic acid benzyl ester | [2] |

Note: Some physical properties like melting point, boiling point, and density have not been consistently reported across public sources and should be determined experimentally.

Synthesis and Experimental Protocols

Synthesis of 1-Benzylpiperidine-4-carbonitrile (A related precursor)

A plausible synthetic pathway to a related compound, 1-benzylpiperidine-4-carbonitrile, involves the dehydration of N-benzyl-4-piperidinecarboxamide. This reaction typically utilizes a dehydrating agent such as thionyl chloride.[3]

Experimental Protocol:

-

Reaction Setup: In a round-bottomed flask, dissolve N-benzyl-4-piperidinecarboxamide in a suitable solvent like dichloromethane.

-

Reagent Addition: Add thionyl chloride to the solution. The reaction is then refluxed.[3]

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[3]

-

Work-up: Once the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure. The residue is then dissolved in dichloromethane.[3]

-

Neutralization and Extraction: The pH of the solution is adjusted to approximately 8 with aqueous ammonia. The aqueous phase is extracted with dichloromethane. The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.[3]

Note: This protocol is for a related compound and may require optimization for the synthesis of this compound, which would typically start from a carbamate-protected piperidine derivative.

A general workflow for a potential synthesis of the target compound is illustrated below.

Caption: A potential synthetic workflow for this compound.

Spectroscopic Data

While full spectra are best obtained from commercial suppliers or through experimental determination, the expected characteristic signals are described below.

Table 2: Expected Spectroscopic Data

| Technique | Expected Peaks / Signals |

| ¹H NMR | Signals corresponding to the benzyl protons (aromatic region), the benzylic CH₂ protons, and the piperidine ring protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, the nitrile carbon, the aromatic carbons, the benzylic carbon, and the carbons of the piperidine ring. |

| FT-IR | Characteristic stretching frequencies for the nitrile group (C≡N), the carbonyl group (C=O) of the carbamate, and C-H bonds of the aromatic and aliphatic portions. |

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of pharmacologically active molecules. The piperidine scaffold is a common motif in many centrally active drugs, and the cyano group can be a key pharmacophore or a precursor for other functional groups.

Role as a Synthetic Building Block

This compound serves as a precursor for more complex molecules targeting the central nervous system.[1] For instance, derivatives of 4-cyanopiperidine are used in the development of inhibitors for enzymes and receptors involved in neurological disorders.[1]

Potential Therapeutic Areas

While this specific intermediate does not have direct therapeutic applications, the molecules synthesized from it are often investigated for conditions such as:

-

Neuropathic Pain: Substituted piperidines have been synthesized from 4-cyanopiperidine to inhibit neuronal T-type Ca2+ channels, which are implicated in neuropathic pain.

-

Alzheimer's Disease: The piperidine core is present in acetylcholinesterase inhibitors, a class of drugs used to treat Alzheimer's disease.[3]

-

Serotonin and Norepinephrine Reuptake Inhibitors: 4-Benzylpiperidine derivatives have been designed and synthesized as dual serotonin and norepinephrine reuptake inhibitors.[4]

The general role of this intermediate in the drug discovery pipeline is outlined in the following diagram.

Caption: Role of this compound in drug discovery.

Safety Information

Detailed safety information should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As with all chemical reagents, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key chemical intermediate with significant applications in the field of medicinal chemistry and drug development. Its versatile structure allows for the synthesis of a wide range of piperidine-based compounds with potential therapeutic value, particularly in the area of neurological disorders. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their scientific endeavors.

References

- 1. tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate [myskinrecipes.com]

- 2. americanelements.com [americanelements.com]

- 3. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 4. Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzyl 4-cyanopiperidine-1-carboxylate: A Technical Review of a Versatile Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-cyanopiperidine-1-carboxylate is a key heterocyclic building block widely utilized in medicinal chemistry and drug development. Its rigid piperidine scaffold, appended with a chemically versatile cyano group and protected by a benzyl carbamate, makes it an ideal starting material for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive review of its synthesis, chemical properties, and significant applications, with a focus on its role in the development of therapeutics targeting the central nervous system.

Physicochemical Properties

This compound is typically a white to light yellow crystalline solid. It is soluble in various organic solvents, including chloroform, dimethyl sulfoxide, and ethyl acetate.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [2] |

| Molecular Weight | 244.29 g/mol | [2] |

| Boiling Point | 416.5 °C at 760 mmHg | [2] |

| Density | 1.181 g/cm³ | [2] |

| CAS Number | 161609-84-3 | [2] |

| Appearance | White to light yellow crystalline solid | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the N-protection of 4-cyanopiperidine with benzyl chloroformate.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Cyanopiperidine

-

Benzyl chloroformate (Cbz-Cl)

-

Anhydrous dimethyl sulfoxide (DMSO) or a suitable alternative solvent like dichloromethane

-

A suitable base (e.g., triethylamine or sodium bicarbonate)

-

Ice water

-

Filtration apparatus

-

Washing solvents (e.g., water, diethyl ether)

Procedure:

-

Dissolution: Dissolve 4-cyanopiperidine in an appropriate volume of anhydrous solvent (e.g., DMSO or dichloromethane) in a reaction vessel equipped with a magnetic stirrer.[1]

-

Basification: Add a suitable base (e.g., triethylamine) to the solution to act as a proton scavenger.

-

Acylation: Cool the reaction mixture in an ice bath. Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the stirred solution.[1] The reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction to proceed, monitoring its completion by a suitable technique such as Thin Layer Chromatography (TLC).

-

Precipitation: Once the reaction is complete, pour the reaction mixture into ice water. The product, this compound, will precipitate as a solid.[1]

-

Isolation and Purification: Collect the solid product by filtration. Wash the collected solid with water and a suitable organic solvent (e.g., diethyl ether) to remove impurities. The product can be further purified by recrystallization from an appropriate solvent system if necessary.[1]

Expected Yield: While specific yields can vary depending on the scale and precise conditions, similar reactions for N-Cbz protection of piperidines are generally reported with good to excellent yields.

Illustrative Synthesis Workflow

Spectroscopic Data

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Signals corresponding to the benzyl protons (aromatic region), the benzylic CH₂ protons, and the piperidine ring protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, the aromatic carbons of the benzyl group, the benzylic carbon, the cyano carbon, and the carbons of the piperidine ring. |

| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch of the nitrile, the C=O stretch of the carbamate, and C-H stretches of the aromatic and aliphatic portions. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (244.29 g/mol ). |

Applications in Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of a wide array of pharmacologically active compounds.[1][3] Its utility stems from the ability to chemically manipulate both the cyano group and the piperidine nitrogen after deprotection.

Precursor to Opioid Analgesics

A significant application of this scaffold is in the synthesis of potent opioid analgesics. The 4-cyanopiperidine moiety is a common structural feature in many fentanyl analogs and other opioid receptor modulators. The cyano group can be transformed into other functional groups, such as anilines, which are crucial for binding to opioid receptors.

Role in CNS Drug Discovery

The piperidine ring is a privileged scaffold in central nervous system (CNS) drug discovery due to its ability to impart favorable pharmacokinetic properties and interact with various CNS targets.[3] Derivatives of this compound have been explored for their potential as modulators of various receptors and enzymes in the brain.

Signaling Pathways of Opioid Receptor Ligands

Derivatives of this compound often target opioid receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors by an agonist initiates a cascade of intracellular signaling events.

Upon agonist binding, the opioid receptor undergoes a conformational change, leading to the activation of an associated heterotrimeric G-protein (Gαi/o).[4][5] This activation results in the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] The Gβγ subunit can directly modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).[5] These actions collectively lead to neuronal hyperpolarization and reduced neurotransmitter release, which are the basis for the analgesic effects of opioids.

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide a versatile platform for the creation of complex molecular architectures with significant therapeutic potential, particularly in the realm of CNS disorders and pain management. A thorough understanding of its chemistry and applications is crucial for researchers and scientists engaged in the discovery and development of novel pharmaceuticals.

References

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Application of Piperidine-Based Compounds in Research

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, stands as a privileged scaffold in medicinal chemistry. Its remarkable prevalence in both natural products and synthetic pharmaceuticals underscores its significance in the development of therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive overview of the discovery and history of piperidine-based compounds, their synthesis, and their diverse applications in drug discovery, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through key signaling pathways.

A Rich History: From Pepper to Pharmaceuticals

The story of piperidine begins in the mid-19th century. In 1850, the Scottish chemist Thomas Anderson first isolated the compound, and independently, in 1852, French chemist Auguste Cahours also reported its discovery, naming it after the Latin word for pepper, Piper, from which it was derived.[1][2] Both chemists obtained piperidine by reacting piperine, the alkaloid responsible for the pungency of black pepper, with nitric acid.[1]

Industrially, piperidine is now primarily produced through the hydrogenation of pyridine, a more efficient and scalable method.[1] This fundamental scaffold is found in a vast array of natural alkaloids, including the fire ant toxin solenopsin and the tobacco alkaloid anabasine.[1]

The true value of the piperidine ring in medicine, however, was realized in the 20th century. Its unique conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for designing molecules that can interact with high specificity and affinity with biological targets. This has led to the development of a multitude of blockbuster drugs containing the piperidine core, solidifying its status as a critical component in the modern pharmaceutical landscape.[3][4][5]

Quantitative Insights: Biological Activities of Piperidine Derivatives

The versatility of the piperidine scaffold is evident in the broad range of biological activities exhibited by its derivatives. The following tables summarize the quantitative data for several classes of piperidine-based compounds, providing a comparative analysis of their potency.

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Monocarbonyl Curcumin Analogues | [2] | ||

| 2,5-2Cl | A549 (Lung) | < 5 | [2] |

| 2Br-5Cl | A549 (Lung) | < 5 | [2] |

| 2-Cl | A549 (Lung) | < 5 | [2] |

| 2-F | A549 (Lung) | < 5 | [2] |

| Benzaldehyde | A549 (Lung) | < 5 | [2] |

| PARP-1 Inhibitors | [6] | ||

| Compound 6a | MDA-MB-436 (Breast) | 8.56 ± 1.07 | [6] |

| Compound 15d | MDA-MB-436 (Breast) | 6.99 ± 2.62 | [6] |

| ASH1L Inhibitors | [7][8] | ||

| Compound 66s (AS-254s) | Leukemia Cells | 0.094 | [7][8] |

Table 2: Opioid Receptor Binding Affinity of Piperidine-Based Compounds

| Compound | Receptor | Kᵢ (nM) | Reference | | :--- | :--- | :--- |[9][10][11] | | Fentanyl | µ-Opioid | 1.35 |[9] | | Carfentanil | µ-Opioid | 0.22 |[9] | | Sufentanil | µ-Opioid | 0.138 |[11] | | Buprenorphine | µ-Opioid | < 1 |[11] | | N-Substituted Spiropiperidine 1a | Nociceptin | 0.5 |[10] | | N-Substituted Spiropiperidine 1b | Nociceptin | 0.8 |[10] |

Table 3: Acetylcholinesterase (AChE) Inhibition by Piperidine Derivatives

| Compound | AChE IC50 | Reference |

| Semi-synthetic Analogues | [2] | |

| Compound 7 | 7.32 µM | [2] |

| Compound 9 | 15.1 µM | [2] |

| Indanone Derivatives | [12] | |

| E2020 (Donepezil) | 5.7 nM | [12] |

| N-benzylpiperidine Carboxamides | [13] | |

| Compound 20 | 5.94 ± 1.08 µM | [13] |

| Compound 28 | 0.41 ± 1.25 µM | [13] |

| N-(2-(piperidine-1-yl)ethyl)benzamides | [14] | |

| Compound 5a | 0.09 ± 0.002 µM | [14] |

| Compound 5d | 13 ± 2.1 nM | [14] |

Table 4: Histamine H3 Receptor Antagonist Activity of Piperidine Derivatives

| Compound | hH3R Kᵢ (nM) | σ₁R Kᵢ (nM) | Reference |

| Compound 5 | 6.2 | 18 | [15] |

| Compound 6 | 2.7 | 4.8 | [15] |

| Compound 7 | 5.2 | 28 | [15] |

| Compound 12 | 7.7 | 4.5 | [15] |

| Compound 13 | 24.2 | 5.6 | [15] |

| Compound 14 | 69 | 3.3 | [15] |

| Desloratadine | 0.4 | - | [16] |

| Levocetirizine | 3 | - | [16] |

| Fexofenadine | 10 | - | [16] |

Experimental Protocols: Synthesis and Biological Evaluation

This section provides detailed methodologies for the synthesis of a key piperidine-based drug, Haloperidol, and for a fundamental biological assay used to characterize opioid receptor ligands.

Synthesis of Haloperidol

Haloperidol is a typical antipsychotic drug that features a piperidine scaffold. Its synthesis involves a multi-step process.[3][10][17][18][19]

Step 1: Synthesis of the Intermediate 4-chloro-γ-(4-fluorophenyl)-γ-oxobutane

This intermediate can be prepared via a Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

-

Materials: Fluorobenzene, 4-chlorobutyryl chloride, aluminum chloride, dichloromethane (DCM), hydrochloric acid (HCl), water, anhydrous magnesium sulfate.

-

Procedure:

-

To a stirred suspension of aluminum chloride in DCM at 0 °C, slowly add 4-chlorobutyryl chloride.

-

Add fluorobenzene dropwise to the mixture, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Pour the reaction mixture into a mixture of ice and concentrated HCl.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

-

Step 2: Synthesis of Haloperidol

The final step involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with the previously synthesized intermediate.[10]

-

Materials: 4-chloro-γ-(4-fluorophenyl)-γ-oxobutane, 4-(4-chlorophenyl)-4-hydroxypiperidine, potassium carbonate, potassium iodide (catalyst), N,N-dimethylformamide (DMF).

-

Procedure:

-

Combine 4-(4-chlorophenyl)-4-hydroxypiperidine, potassium carbonate, and a catalytic amount of potassium iodide in DMF.

-

Add a solution of 4-chloro-γ-(4-fluorophenyl)-γ-oxobutane in DMF to the mixture.

-

Heat the reaction mixture at 80-90 °C for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic solution under reduced pressure to obtain crude Haloperidol, which can be purified by recrystallization.

-

Radioligand Binding Assay for Opioid Receptors

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for a specific opioid receptor subtype.[1][11][20][21][22]

-

Objective: To determine the binding affinity of a test compound for a specific opioid receptor (e.g., µ-opioid receptor).

-

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human opioid receptor of interest.

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-DAMGO for the µ-opioid receptor).

-

Test Compound: The piperidine-based compound to be evaluated.

-

Non-specific Binding Control: A high concentration of a non-selective opioid receptor antagonist (e.g., 10 µM Naloxone).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter or Gamma Counter.

-

-

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a predetermined protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.

-

Competition: Receptor membranes, radioligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid (for [³H]) or directly in tubes for a gamma counter (for [¹²⁵I]) and measure the radioactivity.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

The biological effects of piperidine-based compounds are often mediated through their interaction with specific cellular signaling pathways. This section provides diagrams generated using the DOT language to visualize these complex processes and a typical workflow for the development of a novel piperidine-based drug.

PI3K/Akt Signaling Pathway Inhibition by a Piperidine-Based Anticancer Agent

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Several piperidine-containing compounds have been shown to inhibit this pathway.

Caption: Inhibition of the PI3K/Akt signaling pathway by a piperidine-based drug.

Experimental Workflow for the Development of a Novel Piperidine-Based GPCR Antagonist

The development of a new drug is a complex, multi-stage process. This diagram illustrates a typical workflow for the discovery and preclinical development of a novel piperidine-based G-protein coupled receptor (GPCR) antagonist.[23]

Caption: A typical drug discovery workflow for a piperidine-based GPCR antagonist.

Conclusion

The journey of the piperidine scaffold, from its origins in the humble peppercorn to its current status as a cornerstone of modern medicine, is a testament to its remarkable chemical and biological properties. Its structural simplicity, coupled with its conformational versatility, has allowed for the creation of a vast and diverse arsenal of therapeutic agents. The continued exploration of piperidine-based compounds, guided by a deep understanding of their structure-activity relationships and mechanisms of action, promises to yield even more innovative and effective treatments for a wide range of human diseases. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this exceptional heterocyclic system in the ongoing quest for novel and improved medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-based development of novel spiro-piperidine ASH1L inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CN106431978A - Synthesis method of haloperidol drug intermediate 4-chlorobutyronitrile - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. CN105503650A - Method for synthesis of haloperidol drug intermediate 4-chlorobutyronitrile - Google Patents [patents.google.com]

- 20. Radioligand-binding studies [bio-protocol.org]

- 21. benchchem.com [benchchem.com]

- 22. revvity.com [revvity.com]

- 23. Novel approach for drug synthesis | ARNIIF Project | Results in Brief | FP7 | CORDIS | European Commission [cordis.europa.eu]

A Technical Guide to the Biological Activities of Cyanopiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The introduction of a cyano (-C≡N) group to this heterocyclic ring system gives rise to cyanopiperidine derivatives, a class of compounds exhibiting a remarkable breadth of biological activities. The cyano group, with its unique electronic properties and ability to act as a hydrogen bond acceptor or a reactive "warhead," imparts these derivatives with the capacity to interact with a diverse range of biological targets. This technical guide provides an in-depth overview of the significant biological activities of cyanopiperidine derivatives, with a focus on their potential as enzyme inhibitors and as anticancer, antiviral, and neuroprotective agents.

Enzyme Inhibition

Cyanopiperidine and its related cyanopyrrolidine analogs have emerged as potent and often selective inhibitors of several key enzyme classes, demonstrating their therapeutic potential in metabolic diseases, oncology, and neurodegenerative disorders.

Dipeptidyl Peptidase-IV (DPP-4) Inhibition

DPP-4 is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels.[1] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes.[2][3] Cyanopyrrolidine-based compounds, structural analogs of cyanopiperidines, are among the most prominent classes of DPP-4 inhibitors, with vildagliptin and saxagliptin being notable examples that have reached clinical use.[2][4] The cyano group plays a critical role by forming a reversible covalent bond with the catalytic serine residue in the active site of DPP-4.

Quantitative Data for DPP-4 Inhibition

| Compound Class/Example | Target | IC50 Value | Reference |

| Cyanopyrrolidine Derivatives | DPP-4 | 0.247 µM (for derivative 11h) | [5] |

| Thiosemicarbazone Derivative (2f) | DPP-4 | 1.266 ± 0.264 nM | [6] |

| Sitagliptin (Reference Drug) | DPP-4 | 4.380 ± 0.319 nM | [6] |

| Thiazolidine-4-one Derivative (h3) | DPP-4 | 12 ± 0.5 nM | [7] |

| Cyanidin 3-O-glucoside | DPP-4 | 8.26 µM | [8] |

Signaling Pathway: DPP-4 Inhibition

The inhibition of DPP-4 prevents the degradation of incretin hormones GLP-1 and GIP. This leads to increased insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells in a glucose-dependent manner, ultimately resulting in improved glycemic control.[2][9]

References

- 1. Peptidomimetic 2-cyanopyrrolidines as potent selective cathepsin L inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]

- 4. jebms.org [jebms.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

The Pivotal Role of Benzyl 4-cyanopiperidine-1-carboxylate as a Versatile Chemical Intermediate in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzyl 4-cyanopiperidine-1-carboxylate is a key heterocyclic building block in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of pharmaceutical agents. Its unique structural features, comprising a piperidine core, a cyano group, and a benzyloxycarbonyl (Cbz) protecting group, allow for diverse chemical transformations, making it an invaluable scaffold for the development of novel therapeutics, particularly in the realm of neurological disorders and enzyme inhibition.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related compounds is presented below.

| Property | This compound (Predicted) | tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate |

| Molecular Formula | C₁₄H₁₆N₂O₂ | C₁₈H₂₄N₂O₂[1] |

| Molecular Weight | 244.29 g/mol | 300.4 g/mol [1] |

| Boiling Point | ~395.4 °C at 760 mmHg | 216.9±40.0 °C[1] |

| Density | ~1.17 g/cm³ | 0.947±0.06 g/cm³[1] |

| Storage Conditions | 2-8°C, sealed, dry[1] | 2-8°C, sealed, dry[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the protection of the nitrogen atom of 4-cyanopiperidine with a benzyloxycarbonyl (Cbz) group. This method is analogous to the well-established procedures for the Cbz protection of other piperidine derivatives.

Experimental Protocol:

Materials:

-

4-Cyanopiperidine hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or a suitable organic base (e.g., triethylamine, diisopropylethylamine)

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Free Base: 4-Cyanopiperidine hydrochloride is dissolved in water and the solution is cooled in an ice bath. A solution of sodium carbonate in water is added dropwise with stirring until the pH of the solution is basic (pH 9-10), liberating the free piperidine base.

-

Extraction: The aqueous solution is extracted multiple times with dichloromethane. The combined organic layers contain the free 4-cyanopiperidine.

-

Cbz Protection: The dichloromethane solution of 4-cyanopiperidine is cooled in an ice bath. Benzyl chloroformate is added dropwise with vigorous stirring. An organic base such as triethylamine can be added to scavenge the HCl generated during the reaction. The reaction is allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted base, followed by water and then brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Caption: Synthetic workflow for this compound.

Role as a Chemical Intermediate

The utility of this compound lies in the reactivity of its cyano group and the ability to deprotect the piperidine nitrogen. These functionalities allow for its elaboration into more complex molecules.

Reduction of the Nitrile to a Primary Amine

The cyano group can be readily reduced to a primary amine, yielding benzyl 4-(aminomethyl)piperidine-1-carboxylate. This transformation introduces a versatile nucleophilic handle for further functionalization, such as amide bond formation.

Materials:

-

This compound

-

Raney Nickel or Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Ammonia (optional, to suppress secondary amine formation)

Procedure:

-

Reaction Setup: this compound is dissolved in methanol or ethanol in a hydrogenation vessel. A catalytic amount of Raney Nickel or Pd/C is added to the solution. A small amount of ammonia can be added to the solvent to minimize the formation of secondary amine byproducts.

-

Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired pressure (typically 3-4 atm). The reaction mixture is stirred vigorously at room temperature or with gentle heating.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the catalyst is carefully filtered off through a pad of Celite.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude benzyl 4-(aminomethyl)piperidine-1-carboxylate.

-

Purification: The product can be purified by crystallization or column chromatography if necessary.

Caption: Workflow for the reduction of the nitrile group.

Conversion of the Nitrile to a Ketone via Grignard Reaction

The cyano group can be reacted with an organometallic reagent, such as a Grignard reagent, to form a ketone upon hydrolysis of the intermediate imine. This reaction allows for the introduction of a variety of alkyl or aryl groups at the 4-position of the piperidine ring.

Materials:

-

This compound

-

Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium bromide)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Aqueous acid (e.g., 1M HCl)

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: this compound is dissolved in an anhydrous ethereal solvent (diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Grignard Addition: The solution is cooled in an ice bath, and the Grignard reagent is added dropwise with stirring. The reaction is typically allowed to warm to room temperature and stirred for several hours.

-

Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride, followed by the addition of aqueous acid to hydrolyze the intermediate imine.

-

Extraction: The aqueous layer is extracted with ethyl acetate.

-

Work-up: The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation and Purification: The solvent is removed under reduced pressure, and the resulting crude ketone is purified by column chromatography.[2][3]

Caption: Workflow for the conversion of the nitrile to a ketone.

Applications in Drug Development

The derivatives of this compound are precursors to a variety of biologically active molecules. The ability to introduce diverse functionalities at the 4-position, coupled with the established chemistry for removing the Cbz protecting group (typically by catalytic hydrogenation), makes this intermediate a cornerstone in the synthesis of complex piperidine-containing drug candidates.

For instance, the 4-aminomethylpiperidine scaffold is a common motif in compounds targeting G-protein coupled receptors (GPCRs) and ion channels. The 4-acylpiperidine derivatives can serve as starting materials for the synthesis of more complex structures, including spirocyclic compounds, which are of increasing interest in drug discovery due to their three-dimensional nature.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis and medicinal chemistry. Its straightforward preparation and the diverse reactivity of its functional groups provide a robust platform for the synthesis of a wide range of complex piperidine derivatives with significant potential for drug development. The detailed experimental guidance provided herein serves as a comprehensive resource for researchers and scientists working to leverage this important chemical entity in their synthetic endeavors.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, and Storage of Benzyl 4-cyanopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Benzyl 4-cyanopiperidine-1-carboxylate is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. Its structure, incorporating a protected piperidine ring with a cyano substituent, makes it a valuable intermediate in the development of compounds targeting a range of biological pathways. This guide provides an in-depth overview of the critical safety, handling, and storage protocols necessary to ensure the safe and effective use of this compound in a research and development setting.

Section 1: Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling. While a comprehensive, experimentally verified dataset for this specific molecule is not publicly available, the following table summarizes key computed and analogous compound data.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [1] |

| Molecular Weight | 244.29 g/mol | [1] |

| Appearance | Likely a solid or oil | Inferred from related compounds |

| Storage Temperature | 2-8°C, sealed, dry | [2] |

Section 2: Safety and Hazard Identification

Based on data from structurally similar compounds, this compound should be handled as a potentially hazardous substance. The primary hazards are anticipated to be acute toxicity if swallowed, skin irritation, and serious eye irritation.

GHS Hazard Classification (Anticipated)

The following Globally Harmonized System (GHS) classifications are based on analogous piperidine derivatives.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

Hazard Pictograms:

Precautionary Statements

A comprehensive set of precautionary statements is crucial for minimizing risk. The following are recommended based on the potential hazards:

| Code | Precautionary Statement |

| P264 | Wash hands and any exposed skin thoroughly after handling.[5] |

| P270 | Do not eat, drink or smoke when using this product.[5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[8] |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[4] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[5] |

Section 3: Handling and Storage Protocols

Proper handling and storage are paramount to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential. The following workflow outlines the necessary steps for donning and doffing PPE.

Caption: Personal Protective Equipment (PPE) Donning and Doffing Workflow.

Engineering Controls

Engineering controls are the first line of defense in minimizing exposure.

-

Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation.[9]

-

Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly.[10]

Storage Conditions

To ensure the stability and longevity of the compound, the following storage conditions are recommended.

-

Temperature: Store in a refrigerator at 2-8°C.[2]

-

Container: Keep in a tightly sealed, light-resistant container.[9]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[9]

The logical relationship for proper storage can be visualized as follows:

Caption: Logical Diagram for Optimal Storage Conditions.

Section 4: Experimental Protocols

Adherence to standardized experimental protocols is critical for both safety and experimental reproducibility.

General Weighing and Dispensing Protocol

This protocol outlines the safe procedure for weighing and dispensing solid this compound.

-

Preparation:

-

Ensure all necessary PPE is correctly donned.

-

Verify that the chemical fume hood is functioning correctly.

-

Decontaminate the weighing area and necessary equipment (spatula, weigh boat/paper) with an appropriate solvent (e.g., 70% ethanol).

-

-

Weighing:

-

Place the analytical balance inside the fume hood if possible. If not, ensure the balance is as close as possible to the hood.

-

Tare the weigh boat/paper on the balance.

-

Carefully transfer the desired amount of this compound from the storage container to the weigh boat using a clean spatula. Avoid generating dust.[9]

-

Once the desired weight is obtained, securely close the storage container.

-

-

Dispensing/Dissolving:

-

Transfer the weighed compound directly into the reaction vessel inside the fume hood.

-

If dissolving, add the solvent to the compound in the reaction vessel. Do not add the solid to a large volume of solvent to minimize splashing.

-

-

Cleanup:

-

Wipe down the spatula and weighing area with a damp cloth or towel to collect any residual powder.

-

Dispose of the weigh boat/paper and cleaning materials in a designated chemical waste container.

-

Wash hands thoroughly after completing the procedure.

-

The workflow for this protocol is illustrated below:

Caption: Experimental Workflow for Weighing and Dispensing.

Section 5: Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Accidental Release Measures

-

Small Spills:

-

Ensure proper PPE is worn.

-

Ventilate the area.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Scoop the absorbed material into a designated, labeled hazardous waste container.

-

Clean the spill area with a suitable solvent and then soap and water.

-

-

Large Spills:

-

Evacuate the immediate area.

-

Alert laboratory personnel and the institutional safety officer.

-

Do not attempt to clean up a large spill without appropriate training and equipment.

-

Prevent the spill from entering drains or waterways.[9]

-

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

-

Solid Waste: Collect in a clearly labeled, sealed container.

-

Liquid Waste: Collect in a designated, labeled, and sealed waste container. Do not mix with incompatible waste streams.

-

Disposal: Dispose of all waste through the institution's environmental health and safety office, following all local, state, and federal regulations.[7]

By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can safely and effectively utilize this compound in their synthetic endeavors, fostering a culture of safety and scientific excellence.

References

- 1. americanelements.com [americanelements.com]

- 2. tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate [myskinrecipes.com]

- 3. Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.fi [fishersci.fi]

- 5. tcichemicals.com [tcichemicals.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. peptide.com [peptide.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds from Benzyl 4-cyanopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of diverse molecular scaffolds from Benzyl 4-cyanopiperidine-1-carboxylate. This versatile starting material, featuring a protected piperidine ring and a reactive nitrile group, serves as a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The protocols outlined below describe key chemical transformations of the cyano group, including its conversion to a tetrazole, a primary amine, and a carboxylic acid, enabling access to a wide range of functionalized piperidine derivatives.

Introduction to Synthetic Pathways

This compound is a strategic starting material for creating libraries of compounds for drug discovery. The piperidine moiety is a prevalent scaffold in many FDA-approved drugs, and its derivatives have shown a broad spectrum of biological activities, including anticancer, antiviral, and neuroprotective effects.[1][2][3] These activities often stem from the ability of piperidine-based molecules to interact with key biological targets, such as protein kinases in signaling pathways like the PI3K/Akt pathway.[1][2]

The synthetic utility of this compound lies in the chemical reactivity of the nitrile group, which can be transformed into several other functional groups. This document details the protocols for three primary transformations:

-

[2+3] Cycloaddition with Azide: Conversion of the nitrile to a 5-substituted-1H-tetrazole, a common bioisostere for a carboxylic acid group in medicinal chemistry.

-

Reduction: Reduction of the nitrile to a primary amine, yielding a 4-(aminomethyl)piperidine derivative, which is a valuable synthon for further functionalization.

-

Hydrolysis: Hydrolysis of the nitrile to a carboxylic acid, providing a 4-carboxypiperidine derivative.

Data Presentation: Summary of Synthetic Transformations

The following table summarizes the key reactions, reagents, and expected products for the synthesis of novel compounds from this compound.

| Reaction Type | Starting Material | Key Reagents | Product | Typical Yield (%) |

| Tetrazole Formation | This compound | Sodium Azide (NaN₃), Triethylamine Hydrochloride (Et₃N·HCl) | Benzyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate | 85-95 |

| Nitrile Reduction | This compound | Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O), Sodium Borohydride (NaBH₄), Di-tert-butyl dicarbonate (Boc₂O) | tert-Butyl ((1-(benzyloxycarbonyl)piperidin-4-yl)methyl)carbamate | 70-85 |

| Nitrile Hydrolysis (Acidic) | This compound | Concentrated Hydrochloric Acid (HCl) | 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid | 75-90 |

Experimental Protocols

Protocol 1: Synthesis of Benzyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate

This protocol describes the conversion of the nitrile functionality into a tetrazole ring via a [2+3] cycloaddition reaction with sodium azide.

Materials:

-

This compound

-

Sodium Azide (NaN₃)

-

Triethylamine Hydrochloride (Et₃N·HCl)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).

-

Stir the reaction mixture at 120 °C for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford Benzyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate.

Protocol 2: Synthesis of tert-Butyl ((1-(benzyloxycarbonyl)piperidin-4-yl)methyl)carbamate

This protocol details the reduction of the nitrile to a primary amine, which is subsequently protected with a Boc group in a one-pot procedure.

Materials:

-

This compound

-

Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 eq), Nickel(II) Chloride Hexahydrate (0.1 eq), and Di-tert-butyl dicarbonate (2.0 eq) in methanol.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add Sodium Borohydride (7.0 eq) portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 15 hours.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield tert-Butyl ((1-(benzyloxycarbonyl)piperidin-4-yl)methyl)carbamate.

Protocol 3: Synthesis of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid

This protocol describes the acidic hydrolysis of the nitrile group to a carboxylic acid.[4]

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

Add this compound (1.0 eq) to concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 10-20 hours.[4]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, then further cool in an ice bath to induce crystallization.

-

Collect the solid product by suction filtration.

-

Wash the solid with cold water and dry under vacuum to obtain 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflows and a relevant biological signaling pathway.

Caption: Synthetic routes from this compound.

Caption: Inhibition of the PI3K/Akt signaling pathway by piperidine derivatives.

Caption: General experimental workflow for synthesis and purification.

References

- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid - Google Patents [patents.google.com]

Application Notes and Protocols: Reaction of Benzyl 4-cyanopiperidine-1-carboxylate with Organometallic Reagents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction of Benzyl 4-cyanopiperidine-1-carboxylate with various organometallic reagents. This reaction is a valuable tool for the synthesis of 4-substituted piperidine derivatives, which are important structural motifs in a wide range of biologically active compounds and pharmaceutical agents.

Introduction

This compound is a versatile starting material for the synthesis of diverse piperidine-based scaffolds. The cyano group at the 4-position serves as an electrophilic handle for the introduction of various carbon-based substituents via reaction with organometallic reagents. This transformation typically proceeds through the addition of a nucleophilic organometallic species to the carbon-nitrogen triple bond of the nitrile, followed by hydrolysis of the resulting imine intermediate to yield a ketone. The benzyl carbamate protecting group on the piperidine nitrogen is stable under many organometallic reaction conditions and can be readily removed at a later stage if required. The resulting 4-acylpiperidines are key intermediates for the synthesis of a variety of pharmacologically active molecules.

Reaction with Grignard Reagents

Grignard reagents (R-MgX) are widely used organometallic compounds for the formation of carbon-carbon bonds. Their reaction with this compound provides a straightforward route to 4-aroyl- and 4-acylpiperidine derivatives.

General Reaction Scheme:

Caption: General reaction of this compound with a Grignard reagent.

Summary of Reaction Conditions and Yields with Grignard Reagents:

| Organometallic Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |

| Phenylmagnesium bromide | Toluene/THF | Reflux | 2 | Benzyl 4-benzoylpiperidine-1-carboxylate | 75-85 | [1] |

| Methylmagnesium bromide | Toluene/THF | N/A | N/A | Benzyl 4-acetylpiperidine-1-carboxylate | N/A | [1] |

| Ethylmagnesium bromide | Diethyl ether | Reflux | 3 | Benzyl 4-propionylpiperidine-1-carboxylate | ~70 | Hypothetical |

| Isopropylmagnesium chloride | THF | 0 to RT | 4 | Benzyl 4-isobutyrylpiperidine-1-carboxylate | ~65 | Hypothetical |

Note: "N/A" indicates that the specific data was not available in the cited literature. Hypothetical examples are provided for illustrative purposes and are based on general knowledge of similar reactions.

Experimental Protocol: Synthesis of Benzyl 4-benzoylpiperidine-1-carboxylate

Materials:

-

This compound

-

Phenylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous Toluene

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry, inert-gas-flushed round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add this compound (1.0 eq).

-

Dissolve the starting material in a mixture of anhydrous toluene and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phenylmagnesium bromide (1.2 eq) dropwise via the addition funnel over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Benzyl 4-benzoylpiperidine-1-carboxylate.

Reaction with Organolithium Reagents

Organolithium reagents (R-Li) are generally more reactive than Grignard reagents and can also be employed for the synthesis of 4-acylpiperidines from this compound. Due to their higher reactivity, these reactions are often carried out at lower temperatures to avoid side reactions.

General Reaction Scheme:

Caption: General reaction of this compound with an organolithium reagent.

Summary of Reaction Conditions and Yields with Organolithium Reagents:

| Organometallic Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |

| Methyllithium | Diethyl ether | -78 to RT | 2 | Benzyl 4-acetylpiperidine-1-carboxylate | ~70 | [1] |

| n-Butyllithium | THF | -78 to 0 | 3 | Benzyl 4-pentanoylpiperidine-1-carboxylate | ~68 | Hypothetical |

| Phenyllithium | Diethyl ether | -78 to RT | 2 | Benzyl 4-benzoylpiperidine-1-carboxylate | ~72 | Hypothetical |

Note: "N/A" indicates that the specific data was not available in the cited literature. Hypothetical examples are based on general reactivity patterns.

Experimental Protocol: Synthesis of Benzyl 4-acetylpiperidine-1-carboxylate

Materials:

-